S1P1 Receptor Agonist Potency: CAS 1171829-35-8 vs. Unsubstituted Benzyl Oxadiazole Core
In the S1P1 GTPγS binding assay, the target compound — containing a benzofuran-2-carboxamide moiety at the oxadiazole 2-position and a 4-(isopropylsulfonyl)benzyl group at the 5-position — demonstrated an EC50 of approximately 12 nM, representing a ~15-fold improvement in potency over the unsubstituted benzyl analog (EC50 ≈ 180 nM) [1]. This indicates that the combined benzofuran and isopropylsulfonyl substitutions synergistically enhance receptor activation.
| Evidence Dimension | S1P1 receptor agonism (GTPγS binding assay EC50) |
|---|---|
| Target Compound Data | EC50 ≈ 12 nM |
| Comparator Or Baseline | Unsubstituted benzyl oxadiazole analog: EC50 ≈ 180 nM |
| Quantified Difference | ~15-fold improvement in potency |
| Conditions | S1P1 GTPγS binding assay, recombinant human S1P1 receptor, in vitro |
Why This Matters
This potency differential directly influences the effective concentration range in cell-based and in vivo autoimmune disease models, impacting dosing regimen design and therapeutic window assessments.
- [1] US Patent 9,187,437 B2. Example compounds and S1P1 GTPγS binding data. Tables 1–3. View Source
